molecular formula C23H20FNO B5859062 N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide

N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide

Cat. No. B5859062
M. Wt: 345.4 g/mol
InChI Key: PWOQEXKTOHXLPG-OQKWZONESA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide, also known as FDPAA, is a chemical compound that has been widely used in scientific research. It is a member of the acrylamide family and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide involves the inhibition of the activity of certain enzymes in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can alter the expression of genes and lead to various biological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in the body. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is that it is not water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to further study its mechanism of action and its effects on gene expression. Additionally, research can be conducted to improve the water solubility of this compound, which can make it more suitable for certain experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has various biochemical and physiological effects and has potential as a drug candidate for the treatment of various diseases. Its synthesis method is straightforward, and it has several advantages for lab experiments. Future research can focus on investigating its potential as a drug candidate and improving its water solubility.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide involves the reaction of 4-fluorophenethylamine, benzophenone, and benzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, and the resulting product is purified through recrystallization. The yield of the synthesis method is high, and the purity of the product is also high.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(E)-N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO/c24-21-13-11-18(12-14-21)15-16-25-23(26)22(20-9-5-2-6-10-20)17-19-7-3-1-4-8-19/h1-14,17H,15-16H2,(H,25,26)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOQEXKTOHXLPG-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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